MMP-Inhibitor II

Übersicht

Beschreibung

MMP Inhibitor II is a potent, reversible, and broad-range inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that degrade various components of the extracellular matrix, such as collagen, proteoglycans, laminin, elastin, and fibronectin . MMP Inhibitor II has shown inhibitory activity against several MMPs, including MMP-1, MMP-3, MMP-7, and MMP-9 .

Wissenschaftliche Forschungsanwendungen

MMP-Inhibitor II hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem er an das Zinkion an der aktiven Stelle von Matrixmetalloproteinasen bindet. Diese Bindung verhindert, dass das Enzym mit seinen natürlichen Substraten interagiert, wodurch seine proteolytische Aktivität gehemmt wird . Der Inhibitor ahmt die Peptidstruktur natürlicher MMP-Substrate nach und blockiert so den Abbau der extrazellulären Matrix .

Wirkmechanismus

Target of Action

Matrix Metalloproteinases (MMPs) are the primary targets of MMP Inhibitor II . MMPs are a family of at least fifteen secreted and membrane-bound zinc-endopeptidases . They play a vital role in tissue repair and remodeling by degrading all the extracellular matrix components, which enables cell migration . More specifically, MMP-1, MMP-3, MMP-7, and MMP-9 are the main targets of MMP Inhibitor II .

Mode of Action

MMP Inhibitor II is a potent, reversible, and broad-range inhibitor of MMPs . It mimics the peptide structure of natural MMP substrates and binds to matrix metalloproteinases, thereby preventing the degradation of the basement membrane by these proteases . This antiprotease action prevents the migration of endothelial cells needed to form new blood vessels .

Biochemical Pathways

MMPs are involved in various biological processes such as cell transformation and carcinogenesis . They can degrade a wide range of proteins in the extracellular matrix (ECM), facilitating tumor invasion and metastasis . MMP Inhibitor II, by inhibiting the activity of MMPs, can disrupt these processes and prevent the abnormal degradation of the ECM .

Result of Action

The inhibition of MMPs by MMP Inhibitor II can lead to a reduction in tumor progression, invasion, and metastasis . It can also disrupt critical pathways involved in tumor growth and cell invasion . Therefore, MMP Inhibitor II has the potential to be used as a therapeutic agent in the treatment of various diseases, including cancer .

Action Environment

The action of MMP Inhibitor II can be influenced by various environmental factors. For instance, the presence of other molecules in the ECM can affect the binding of the inhibitor to its targets . Additionally, the physiological state of the patient, such as the presence of other diseases or the use of other medications, can also impact the efficacy and stability of the inhibitor.

Biochemische Analyse

Biochemical Properties

Mmp inhibitor II functions by binding to the active sites of Mmp-2 and Mmp-9, thereby preventing their enzymatic activity. This inhibition is crucial in regulating the breakdown of extracellular matrix components, which is vital for maintaining tissue integrity. Mmp inhibitor II interacts with zinc ions present in the active sites of these enzymes, forming a stable complex that inhibits their proteolytic activity .

Cellular Effects

Mmp inhibitor II has significant effects on various cell types and cellular processes. By inhibiting Mmp-2 and Mmp-9, it prevents the degradation of extracellular matrix components, thereby influencing cell migration, invasion, and angiogenesis. This inhibition can lead to reduced tumor growth and metastasis in cancer cells. Additionally, Mmp inhibitor II affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these enzymes .

Molecular Mechanism

The molecular mechanism of Mmp inhibitor II involves its binding to the active sites of Mmp-2 and Mmp-9. This binding is facilitated by the interaction with zinc ions, which are essential for the catalytic activity of these enzymes. By forming a stable complex with the zinc ions, Mmp inhibitor II effectively inhibits the proteolytic activity of Mmp-2 and Mmp-9, preventing the degradation of extracellular matrix components and thereby influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mmp inhibitor II have been observed to change over time. The stability and degradation of Mmp inhibitor II can influence its long-term effects on cellular function. Studies have shown that Mmp inhibitor II remains stable under certain conditions, maintaining its inhibitory activity over extended periods. Degradation of the inhibitor can lead to a reduction in its effectiveness, highlighting the importance of optimizing storage and handling conditions .

Dosage Effects in Animal Models

The effects of Mmp inhibitor II vary with different dosages in animal models. At lower doses, Mmp inhibitor II effectively inhibits Mmp-2 and Mmp-9 activity, leading to reduced tumor growth and metastasis. At higher doses, toxic or adverse effects may be observed, including potential off-target effects on other metalloproteinases. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Mmp inhibitor II is involved in metabolic pathways related to the regulation of extracellular matrix degradation. By inhibiting Mmp-2 and Mmp-9, Mmp inhibitor II affects the turnover of extracellular matrix components, influencing tissue remodeling and repair processes. Additionally, Mmp inhibitor II may interact with other enzymes and cofactors involved in these pathways, further modulating metabolic flux and metabolite levels .

Transport and Distribution

Mmp inhibitor II is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization within specific cellular compartments. The distribution of Mmp inhibitor II can influence its effectiveness in inhibiting Mmp-2 and Mmp-9 activity, as well as its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of Mmp inhibitor II plays a crucial role in its activity and function. Mmp inhibitor II may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interaction with Mmp-2 and Mmp-9, as well as its overall inhibitory activity. Understanding the subcellular distribution of Mmp inhibitor II is essential for optimizing its therapeutic potential .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MMP-Inhibitor II beinhaltet die Herstellung einer Biphenylsulfonamido-Hydroxamate-Verbindung. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung von Biphenylsulfonamid: Die Reaktion von Biphenylsulfonylchlorid mit einem Amin zur Bildung von Biphenylsulfonamid.

Hydroxamate-Bildung: Die Reaktion von Biphenylsulfonamid mit Hydroxylamin zur Bildung der Hydroxamate-Gruppe.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Produktionseffizienz und -konsistenz verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MMP-Inhibitor II durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxamate-Gruppe kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Der Biphenylsulfonamid-Anteil kann reduziert werden, um verschiedene Derivate zu bilden.

Substitution: Die Biphenylsulfonamid-Gruppe kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine, Thiole und Alkohole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Hydroxamate, reduzierte Biphenyl-Derivate und substituierte Biphenylsulfonamide .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

MMP-2-Inhibitor II: Ein Oxiran-p-Sulfonamido-Analogon von SB-3CT, selektiv für MMP-2.

MMP-2/MMP-9-Inhibitor II: Eine Biphenylsulfonamido-Hydroxamate-Verbindung, die MMP-2 und MMP-9 angreift.

Marimastat: Ein breitbandiger MMP-Inhibitor, der in klinischen Studien eingesetzt wird.

Einzigartigkeit

MMP-Inhibitor II ist einzigartig aufgrund seiner breitbandigen inhibitorischen Aktivität gegen mehrere MMPs, darunter MMP-1, MMP-3, MMP-7 und MMP-9 . Diese breitbandige Aktivität macht ihn zu einem wertvollen Werkzeug für die Untersuchung der Rolle von MMPs in verschiedenen physiologischen und pathologischen Prozessen .

Eigenschaften

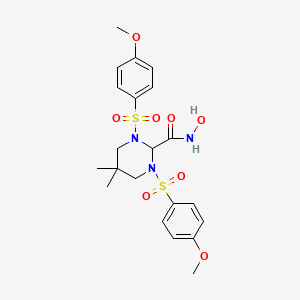

IUPAC Name |

N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-5,5-dimethyl-1,3-diazinane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O8S2/c1-21(2)13-23(33(27,28)17-9-5-15(31-3)6-10-17)20(19(25)22-26)24(14-21)34(29,30)18-11-7-16(32-4)8-12-18/h5-12,20,26H,13-14H2,1-4H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSWSPNUKWMZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174336 | |

| Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203915-59-7 | |

| Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203915597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

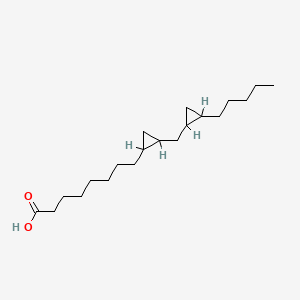

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)